N-[2-(4,4-difluoropiperidin-1-yl)ethyl]methanesulfonamide

Physicochemical property optimization basicity modulation drug-like properties

Non-fluorinated piperidine analogs introduce excessive basicity and rapid oxidative metabolism, undermining OX1R selectivity and CNS penetration in lead optimization. This 4,4-difluoropiperidine sulfonamide building block directly resolves those liabilities. • Delivers >625-fold OX1R vs. OX2R functional selectivity when elaborated into antagonist scaffolds • Provides ~3 pKa units lower basicity than unsubstituted piperidine, mitigating hERG risk • 3.2-fold longer microsomal half-life (t₁/₂ = 6.7 h) vs. standard piperidine (t₁/₂ = 2.1 h) Supplied at ≥95% purity with full SDS/COA documentation and lot-to-lot consistency for multi-batch preclinical programs.

Molecular Formula C8H16F2N2O2S
Molecular Weight 242.28
CAS No. 1823323-31-4
Cat. No. B2457342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4,4-difluoropiperidin-1-yl)ethyl]methanesulfonamide
CAS1823323-31-4
Molecular FormulaC8H16F2N2O2S
Molecular Weight242.28
Structural Identifiers
SMILESCS(=O)(=O)NCCN1CCC(CC1)(F)F
InChIInChI=1S/C8H16F2N2O2S/c1-15(13,14)11-4-7-12-5-2-8(9,10)3-6-12/h11H,2-7H2,1H3
InChIKeyFTDWNKJNZYSISD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-[2-(4,4-Difluoropiperidin-1-yl)ethyl]methanesulfonamide: Identity & Structure


N-[2-(4,4-Difluoropiperidin-1-yl)ethyl]methanesulfonamide (CAS 1823323-31-4) is a synthetic small molecule (MW 242.29 g/mol, formula C₈H₁₆F₂N₂O₂S) belonging to the piperidine sulfonamide class [1]. Its structure features a 4,4-difluoropiperidine core connected via an ethyl linker to a methanesulfonamide moiety. The gem-difluoro substitution at the piperidine 4-position is a key structural determinant that modulates physicochemical properties relevant to drug discovery, including basicity, lipophilicity, and metabolic stability [2]. The compound is catalogued in ChEMBL (ID CHEMBL4918356) and PubChem (CID 77059137) and is commercially available as a research-grade building block [1].

N-[2-(4,4-Difluoropiperidin-1-yl)ethyl]methanesulfonamide: Why Analogs Fail


Piperidine sulfonamide derivatives are not interchangeable building blocks. The 4,4-difluoropiperidine motif in this compound confers a distinctive combination of reduced basicity (ΔpKₐ ≈ -3 units vs. piperidine), increased metabolic stability, and enhanced OX1R selectivity that non-fluorinated piperidine, 4-fluoropiperidine, or 4,4-dimethylpiperidine analogs cannot replicate [1][2]. Generic substitution with the unsubstituted piperidine analog would yield a compound with higher basicity, faster oxidative metabolism, and loss of the orexin receptor selectivity profile—undermining reproducibility in pharmacological studies [1][2]. These physicochemical and pharmacological distinctions directly impact experimental outcomes, making blind analog substitution a significant risk in research and procurement decisions.

N-[2-(4,4-Difluoropiperidin-1-yl)ethyl]methanesulfonamide: Quantitative Evidence vs. Analogs


Basicity Modulation via Gem-Difluoro Substitution

The 4,4-difluoropiperidine core in N-[2-(4,4-difluoropiperidin-1-yl)ethyl]methanesulfonamide significantly reduces the basicity of the piperidine nitrogen relative to the unsubstituted piperidine analog. The gem-difluoro substitution produces a ΔpKₐ of approximately -3.14 units compared to piperidine, as established by systematic pKₐ measurements in the fluorinated saturated heterocyclic amine series [1]. This reduced basicity directly impacts solubility–permeability balance and can lower the risk of off-target interactions with hERG and other amine-recognizing proteins.

Physicochemical property optimization basicity modulation drug-like properties

Metabolic Stability Advantage of 4,4-Difluoro Core

The 4,4-difluoropiperidine scaffold demonstrates markedly improved metabolic stability compared to standard piperidine, a property directly transferable to N-[2-(4,4-difluoropiperidin-1-yl)ethyl]methanesulfonamide. In a direct performance comparison, the 4,4-difluoropiperidine hydrochloride scaffold exhibited a metabolic half-life (t₁/₂) of 6.7 hours versus 2.1 hours for standard piperidine hydrochloride, representing a 3.2-fold improvement in stability [1]. This finding is corroborated by independent studies demonstrating high intrinsic microsomal clearance stability across the mono- and difluorinated piperidine compound series [2].

Metabolic stability intrinsic clearance drug metabolism

OX1R Selectivity via 4,4-Difluoropiperidine Core

The 4,4-difluoropiperidine core is a critical pharmacophoric element for achieving orexin 1 receptor (OX1R) selectivity. In a disclosed 1-SORA series, compounds incorporating the 4,4-difluoropiperidine core coupled with a 2-quinoline ether linkage achieved >625-fold functional selectivity for OX1R over OX2R in rat [1]. The methanesulfonamide-bearing target compound N-[2-(4,4-difluoropiperidin-1-yl)ethyl]methanesulfonamide provides the same 4,4-difluoropiperidine core, positioning it as a direct building block for constructing such selective 1-SORA tool compounds or for further derivatization. Non-fluorinated piperidine or 4-fluoropiperidine analogs lack this selectivity determinant.

Orexin receptor pharmacology 1-SORA receptor subtype selectivity

Enhanced Lipophilicity of 4,4-Difluoropiperidine Core

The incorporation of gem-difluoro substitution at the 4-position of piperidine increases lipophilicity, enhancing passive membrane permeability potential. In a direct head-to-head comparison, the 4,4-difluoropiperidine hydrochloride scaffold exhibits a LogP of 1.2, compared to 0.3 for standard piperidine hydrochloride [1]. This 0.9 LogP unit increase translates to approximately 8-fold higher partition coefficient, relevant for blood–brain barrier penetration and cellular uptake in target engagement studies. Systematic studies confirm that both pKₐ and LogP values are considerably affected by fluorination patterns on the piperidine ring [2].

Lipophilicity optimization LogP membrane permeability

Research-Grade Availability and Purity

N-[2-(4,4-difluoropiperidin-1-yl)ethyl]methanesulfonamide (CAS 1823323-31-4) is commercially available as a research-grade chemical with a minimum purity specification of 95% from AKSci (catalog 0285DY), shipped with full quality assurance documentation including SDS and COA upon request . In contrast, the non-fluorinated analog N-[2-(piperidin-1-yl)ethyl]methanesulfonamide does not appear in the AKSci catalog nor in major supplier databases such as CymitQuimica, indicating the 4,4-difluoropiperidine version is the preferentially stocked research building block . This verified supply chain and documented purity specification reduce the sourcing risk and quality uncertainty that accompany custom synthesis of non-stocked analogs.

Chemical procurement research-grade purity building block sourcing

Broad Target Engagement Profile of 4,4-Difluoro Derivatives

The 4,4-difluoropiperidine motif features prominently in patent-disclosed compounds with nanomolar affinity for diverse therapeutic targets. A KIF18A inhibitor bearing the 4,4-difluoropiperidine group showed an IC₅₀ of 17 nM in a microtubule-stimulated ATPase assay [1]. A separate disclosure of a methanesulfonamide-bearing spirocyclic compound incorporating the 4,4-difluoropiperidine sulfonyl motif demonstrated a Kᵢ of 1.80 nM with binding kinetics determined by global progress curve analysis [2]. Additionally, a 4,4-difluoropiperidine-containing P2X7 antagonist (Compound 1e) showed robust reduction of IL-1β release in a mouse ex vivo model at a 50 mg/kg oral dose [3]. Non-fluorinated piperidine analogs in these series consistently exhibited reduced potency, establishing the 4,4-difluoro substitution as a potency-enhancing pharmacophoric feature.

Target engagement KIF18A P2X7 binding affinity

N-[2-(4,4-Difluoropiperidin-1-yl)ethyl]methanesulfonamide: Key Research Applications


OX1R-Selective Antagonist Synthesis

N-[2-(4,4-difluoropiperidin-1-yl)ethyl]methanesulfonamide provides the 4,4-difluoropiperidine core essential for OX1R-selective antagonist development. The core, when coupled with a 2-quinoline ether linkage and an azabenzimidazole or imidazopyridine amide substituent, has been shown to deliver >625-fold functional selectivity for OX1R over OX2R in rat [1]. Researchers developing 1-SORA pharmacological tool compounds should use this building block to ensure the structural determinants of OX1R selectivity are preserved in derivative synthesis.

Lead Optimization: Basicity & Metabolic Stability

For lead series where excessive basicity of the piperidine nitrogen drives hERG liability or poor permeability, this compound provides a validated scaffold with ~3 pKₐ units lower basicity than unsubstituted piperidine [1]. Additionally, the 4,4-difluoropiperidine core demonstrates a 3.2-fold longer metabolic half-life (t₁/₂ = 6.7 h) compared to standard piperidine (t₁/₂ = 2.1 h), as established by direct comparative microsomal stability data [2]. These properties make it an optimal choice for programs where balancing potency, safety, and pharmacokinetic duration is critical.

CNS-Penetrant Probe Synthesis via Lipophilicity

The increased lipophilicity of the 4,4-difluoropiperidine scaffold (LogP = 1.2 vs. 0.3 for standard piperidine) [1] supports passive blood–brain barrier penetration, a critical requirement for CNS-targeted chemical probes. This scaffold has been successfully employed in CNS-penetrant P2X7 antagonist programs, with Compound 1e demonstrating robust ex vivo target engagement in mouse at 50 mg/kg oral dosing [2]. Medicinal chemists designing brain-penetrant molecules should prioritize this building block over non-fluorinated analogs when CNS exposure is required.

Reproducible Supply for Preclinical Studies

The compound is commercially available at ≥95% purity from a verified supplier (AKSci catalog 0285DY) with full documentation (SDS, COA) [1]. In contrast, the non-fluorinated piperidine analog requires custom synthesis with attendant lead times, cost, and batch variability [2]. For preclinical programs requiring multiple batches over extended timelines, this verified supply chain ensures lot-to-lot consistency and eliminates the risk of synthetic delays that could compromise study timelines.

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